Warfarin-S
Overview
Description
Warfarin-S , also known as warfarin , is an oral anticoagulant medication. It has been widely used for decades to manage thromboembolic conditions, including stroke, deep vein thrombosis (DVT), and pulmonary embolism (PE). Unlike direct oral anticoagulants (DOACs), which have gained popularity due to their ease of use and lack of need for monitoring, warfarin remains a drug of choice for specific indications .
Scientific Research Applications
Genetic Variability in Warfarin Response
Warfarin's effectiveness is significantly influenced by genetic variants. The cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) enzymes are major factors in dose variability. Studies have shown that these genetic variants account for about half of the dose variability in patients, emphasizing the importance of genetic factors in warfarin therapy (Johnson et al., 2011).
Pharmacogenetic Research
Pharmacogenetic research is advancing in various regions, including Kazakhstan, where genetic markers are being identified for various drugs including Warfarin. This research aims to tailor drug dosage more accurately to individual genetic profiles, potentially improving treatment outcomes (Zholdybayeva et al., 2014).
Novel Genetic Variants Affecting Warfarin Dose
A variant in the cytochrome P450 4F2 (CYP4F2) gene has been found to impact warfarin dosage requirements. This discovery suggests the presence of additional genetic factors influencing warfarin metabolism and sensitivity, thus affecting therapeutic dose requirements (Caldwell et al., 2008).
Warfarin and Genome-Wide Association Studies
Genome-wide association studies (GWAS) have identified significant genetic determinants of warfarin responsiveness. For instance, research on Japanese populations has revealed specific single-nucleotide polymorphisms that can predict the need for higher warfarin doses, highlighting the potential for more tailored treatment approaches (Cha et al., 2010).
Individualized Medicine and Warfarin Therapy
Approximately 30 genes affect warfarin's therapeutic effects, and polymorphisms in these genes can modulate its anticoagulant activity. This suggests a polygenic trait in warfarin drug response, which underscores the need for individualized medicine approaches to predict and prevent adverse reactions to warfarin (Krynetskiy & McDonnell, 2007).
Properties
IUPAC Name |
4-amino-N-quinoxalin-2-ylbenzenesulfonamide;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4.C14H12N4O2S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h2-10,15,21H,11H2,1H3;1-9H,15H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVPVVDTHJRFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958458, DTXSID70928328 | |
Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--2-hydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37341-99-4, 1339-86-2 | |
Record name | Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-, mixt. with 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37341-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfaquinoxaline mixture with warfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037341994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--2-hydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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